molecular formula C24H19N3O5 B2392150 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618413-25-5

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B2392150
CAS No.: 618413-25-5
M. Wt: 429.432
InChI Key: ANZQXWZLYWSBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H19N3O5 and its molecular weight is 429.432. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

Research in the area of chemical synthesis focuses on developing new pathways and methods to create heteroaromatic and heterocyclic compounds with potential applications in drug development and material science. For instance, the synthesis of heteroaromatic benzo[1,4]dioxine derivatives and various pyrrole- and pyridine-based compounds showcases innovative approaches to creating molecules with specific properties (Storsberg, Schollmeyer, & Ritter, 2003). These synthetic methodologies can be pivotal for the development of new pharmaceuticals and materials with enhanced functionalities.

Biological Activities

The exploration of biological activities of synthesized compounds is a crucial step towards identifying their potential therapeutic uses. Various studies have investigated the antimicrobial, antifungal, and anti-inflammatory properties of compounds related to the query. For example, research on the antimicrobial and antifungal activities of new pyridine derivatives (Patel & Agravat, 2007) contributes to the search for new treatments against resistant microbial strains. Additionally, the anti-inflammatory and analgesic properties of related compounds offer insights into their potential as pain management and anti-inflammatory agents (Muchowski et al., 1985).

Molecular Docking and Drug Design

Molecular docking studies are essential for understanding the interaction between synthesized compounds and biological targets, aiding in the design of more effective and selective drugs. The research on pyrrolic and imino H-bonding ligands incorporated into a benzene-based tripodal scaffold highlights the application of molecular docking in designing receptors for carbohydrate recognition, which is significant for developing therapeutic agents targeting specific biological pathways (Nativi, Cacciarini, Francesconi, Vacca, Moneti, Ienco, & Roelens, 2007).

Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c28-22(17-3-4-18-19(12-17)32-11-10-31-18)20-21(16-5-8-25-9-6-16)27(24(30)23(20)29)14-15-2-1-7-26-13-15/h1-9,12-13,21,28H,10-11,14H2/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFJSXVJTHNREQ-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.